2,3-Dibromo-1,4-butanediol: A Technical Guide to Synthesis and Properties
2,3-Dibromo-1,4-butanediol: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dibromo-1,4-butanediol, a halogenated organic compound with potential applications as a chemical intermediate in organic synthesis. The document details its synthesis, physical and chemical properties, and safety information.
Chemical and Physical Properties
2,3-Dibromo-1,4-butanediol is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Br₂O₂ | [2][3][4] |
| Molecular Weight | 247.91 g/mol | [1][2] |
| CAS Number | 1947-58-6 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 148-150 °C at 1.5 mmHg | [1] |
| InChI Key | OXYNQEOLHRWEPE-UHFFFAOYSA-N | [2][3] |
| SMILES String | OCC(Br)C(Br)CO | [1] |
Synthesis of 2,3-Dibromo-1,4-butanediol
The primary method for the synthesis of 2,3-dibromo-1,4-butanediol is through the bromination of an unsaturated precursor. A patented method details the reaction of 1,4-butynediol with bromine.[5]
Experimental Protocol: Addition Reaction
This protocol is based on the procedure described in the patent literature.[5]
Materials:
-
1,4-Butynediol
-
Bromine
-
Sulfuric acid
-
Absolute ethanol
-
Water
Procedure:
-
Addition Reaction: In a suitable reaction vessel, charge equimolar amounts of 1,4-butynediol and bromine.
-
pH Adjustment: Add sulfuric acid to adjust the pH of the reaction mixture to between 1 and 3.
-
Reaction Conditions: Maintain the reaction temperature between -5 °C and 1 °C for a period of 6 to 9 hours.
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Isolation of Crude Product: After the reaction is complete, dehydrate the mixture to obtain the crude 2,3-dibromo-1,4-butanediol product.
-
Crystallization and Purification: Purify the crude product by recrystallization from absolute ethanol.
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Drying: Dry the purified fine product under vacuum at a temperature between 25 °C and 35 °C for 3 to 5 hours.
The final product is described as a pure white, crystalline solid.[5]
Spectroscopic Data
Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for 2,3-dibromo-1,4-butanediol are available through subscription-based services and databases such as SpectraBase and from commercial suppliers.[2][3] Publicly available, detailed spectral data with peak assignments is limited. The NIST WebBook provides access to the mass spectrum (electron ionization) of dl-2,3-dibromo-1,4-butanediol.[6]
Applications in Drug Development and Organic Synthesis
The unbrominated parent compound, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and recreational drug.[7][8][9] The metabolism of 1,4-butanediol to GHB is a well-documented pathway.[8] However, similar biological conversion pathways for 2,3-dibromo-1,4-butanediol have not been described in the available literature.
The presence of two bromine atoms and two hydroxyl groups allows for a variety of potential chemical transformations, making it a point of interest for synthetic chemists.
Visualized Workflows
Synthesis of 2,3-Dibromo-1,4-butanediol
The following diagram illustrates the workflow for the synthesis of 2,3-dibromo-1,4-butanediol from 1,4-butynediol as described in the experimental protocol.
Caption: Synthesis workflow for 2,3-dibromo-1,4-butanediol.
Potential as a Chemical Intermediate
The following diagram illustrates the logical relationship of 2,3-dibromo-1,4-butanediol as a versatile chemical intermediate, highlighting its potential for further chemical modifications.
Caption: Potential reaction pathways for 2,3-dibromo-1,4-butanediol.
Safety Information
2,3-Dibromo-1,4-butanediol is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1]
Conclusion
2,3-Dibromo-1,4-butanediol is a readily synthesizable compound with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not well-documented in publicly available literature, its chemical functionalities suggest it could serve as a valuable building block for the construction of more complex molecules. Further research is needed to explore its full potential in the synthesis of biologically active compounds.
References
- 1. 2,3-Dibromo-1,4-butanediol 99 1947-58-6 [sigmaaldrich.com]
- 2. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. scbt.com [scbt.com]
- 5. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- 6. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]
- 7. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 8. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
